molecular formula C12H12ClN3O3S B2654575 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1324661-25-7

5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2654575
CAS No.: 1324661-25-7
M. Wt: 313.76
InChI Key: IOUVXFGBNKJUQG-UHFFFAOYSA-N
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Description

5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the 1,2,4-Oxadiazole Ring: The final step involves the cyclization of an appropriate precursor, such as a nitrile oxide, with the azetidine derivative to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole: Lacks the methyl group at the 3-position of the oxadiazole ring.

    5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-ethyl-1,2,4-oxadiazole: Contains an ethyl group instead of a methyl group at the 3-position.

Uniqueness

The presence of the 3-methyl group in 5-(1-((4-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUVXFGBNKJUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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